2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]
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Overview
Description
2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol]: is a phenolic antioxidant commonly used in various industries to enhance the oxidation stability of materials such as rubber and plastics . This compound is known for its high thermal stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] typically involves the condensation of 4-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic rings .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers during processing and in end-use applications .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in reducing oxidative stress in biological systems .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in preventing oxidative damage in cells, which is linked to various diseases .
Industry: The compound is widely used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the free radicals formed during oxidation . Additionally, the compound can form intra- and intermolecular hydrogen bonds, which further enhance its stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
- 2,2’-Methylenebis[6-tert-butyl-p-cresol]
- 6,6-Methylenebis[2-tert-butyl-4-methylphenol]
Uniqueness: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] stands out due to its high thermal stability and effectiveness in preventing oxidative degradation. Its unique structure, with sec-butyl groups, provides enhanced steric hindrance, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
93893-75-5 |
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Molecular Formula |
C29H44O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-butan-2-yl-6-[(3-butan-2-yl-5-tert-butyl-2-hydroxyphenyl)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C29H44O2/c1-11-18(3)24-16-22(28(5,6)7)14-20(26(24)30)13-21-15-23(29(8,9)10)17-25(27(21)31)19(4)12-2/h14-19,30-31H,11-13H2,1-10H3 |
InChI Key |
YVFVSMKGHIHIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)CC)O)C(C)(C)C |
Origin of Product |
United States |
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